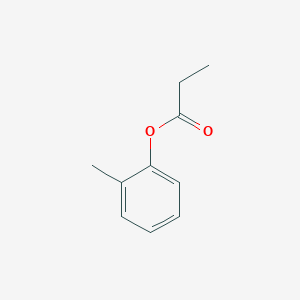
2-Methylphenyl propanoate
Vue d'ensemble
Description
2-Methylphenyl propanoate, also known as o-tolyl propionate, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This compound has a molecular formula of C10H12O2 and is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylphenyl propanoate can be synthesized through the esterification of 2-methylphenol (o-cresol) with propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain the desired ester in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylphenyl propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-methylphenol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-Methylphenol and propanoic acid.
Reduction: 2-Methylphenylpropanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylphenyl propanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other esters and aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Methylphenyl propanoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing the active components, which then exert their effects through specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: Another ester with a similar structure but with a benzene ring instead of a methyl-substituted benzene ring.
Methyl acetate: A simpler ester with a methyl group instead of a 2-methylphenyl group.
Isopropyl propionate: An ester with an isopropyl group instead of a 2-methylphenyl group.
Uniqueness
2-Methylphenyl propanoate is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical and physical properties. This structural feature can influence its reactivity, solubility, and potential biological activities, making it distinct from other esters.
Propriétés
Numéro CAS |
7497-88-3 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
(2-methylphenyl) propanoate |
InChI |
InChI=1S/C10H12O2/c1-3-10(11)12-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 |
Clé InChI |
XLLPLDFNCXWUOT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1=CC=CC=C1C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

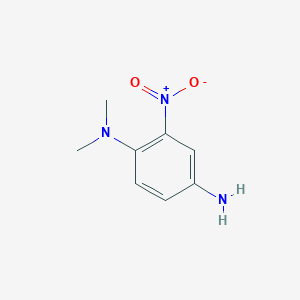

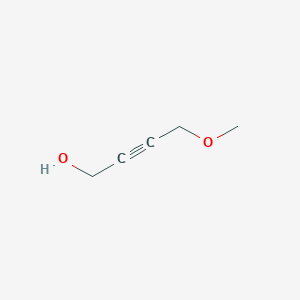
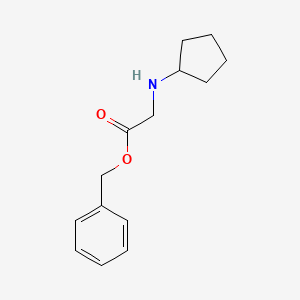
![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile](/img/structure/B8727027.png)
![2-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B8727029.png)
![methyl N-[(1-benzylpiperidin-4-yl)carbamoyl]-L-phenylalaninate](/img/structure/B8727035.png)
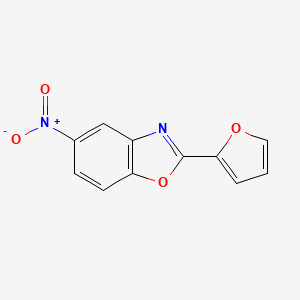
![N-[2-(Piperazin-1-yl)phenyl]methylsulphonamide HCl](/img/structure/B8727045.png)
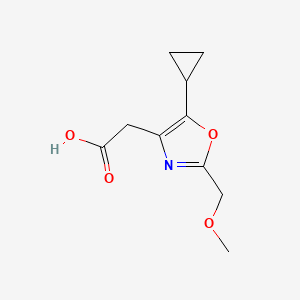
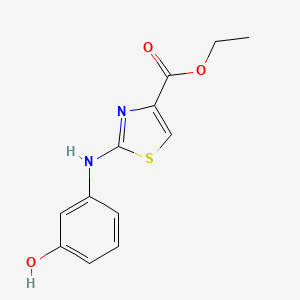
![tert-Butyl (1S,3S,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8727060.png)


